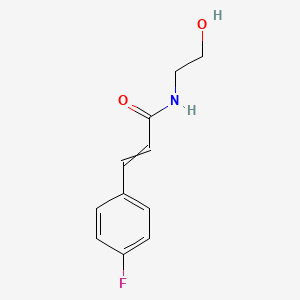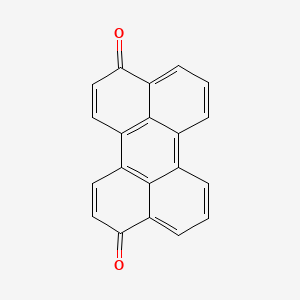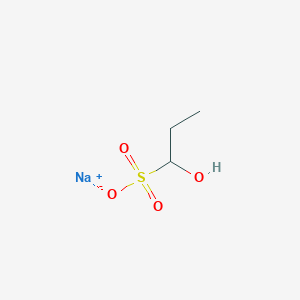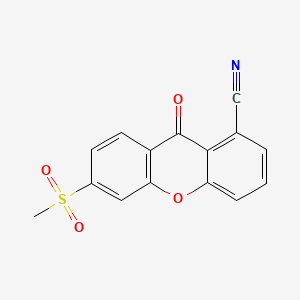
1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one is an organic compound with the molecular formula C15H9NO4S. This compound is characterized by its xanthene core structure, which is a tricyclic aromatic system, and the presence of cyano and methylsulfonyl functional groups. The xanthene core is known for its fluorescence properties, making derivatives of this structure valuable in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one typically involves the introduction of the cyano and methylsulfonyl groups onto the xanthene core. One common method involves the reaction of 6-methylsulfonyl-9H-xanthen-9-one with a cyanating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene, with the temperature maintained at a specific range to ensure the desired product formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The methylsulfonyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one has several applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: The compound can be used in imaging studies to track biological processes at the cellular level.
Industry: It can be used in the development of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism by which 1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one exerts its effects is primarily through its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the xanthene core’s fluorescence properties enable its use in imaging and diagnostic applications. The methylsulfonyl group can enhance the compound’s solubility and stability in various environments .
Comparaison Avec Des Composés Similaires
6-(Methylsulfonyl)-9-oxo-9H-xanthene-1-carbonitrile: Shares a similar structure but may have different functional properties.
Xanthene derivatives: Other xanthene-based compounds with varying functional groups can be compared in terms of their fluorescence properties and reactivity.
Uniqueness: 1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one is unique due to the combination of its cyano and methylsulfonyl groups, which confer specific chemical and physical properties that are valuable in various applications. Its strong fluorescence and ability to undergo diverse chemical reactions make it a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C15H9NO4S |
|---|---|
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
6-methylsulfonyl-9-oxoxanthene-1-carbonitrile |
InChI |
InChI=1S/C15H9NO4S/c1-21(18,19)10-5-6-11-13(7-10)20-12-4-2-3-9(8-16)14(12)15(11)17/h2-7H,1H3 |
Clé InChI |
LQXBNMFPTUKECO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C(C=CC=C3O2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


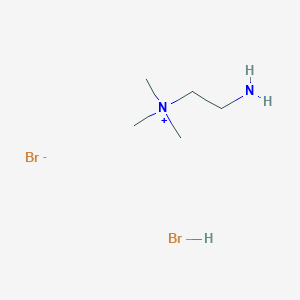
![3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin](/img/structure/B13421859.png)
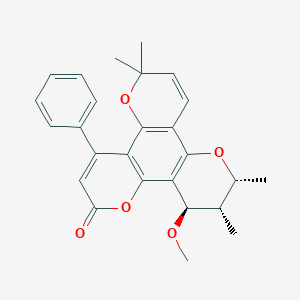

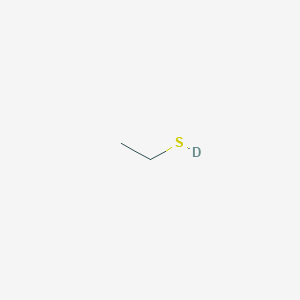
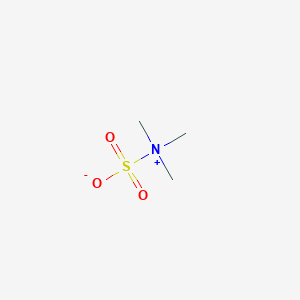

![1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B13421885.png)
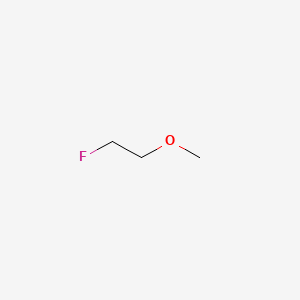
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)

